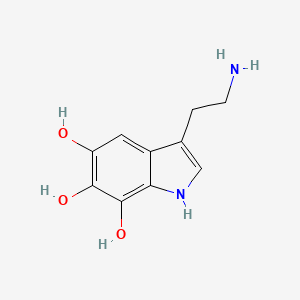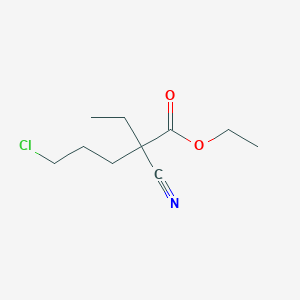
Ethyl 5-chloro-2-cyano-2-ethylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-chloro-2-cyano-2-ethylpentanoate is an organic compound with the molecular formula C10H16ClNO2 It is an ester derivative, characterized by the presence of a cyano group, a chlorine atom, and an ethyl group attached to a pentanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-2-cyano-2-ethylpentanoate typically involves the esterification of 5-chloro-2-cyano-2-ethylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-chloro-2-cyano-2-ethylpentanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or primary amines in an aqueous or alcoholic medium.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 5-hydroxy-2-cyano-2-ethylpentanoate or 5-amino-2-cyano-2-ethylpentanoate.
Hydrolysis: 5-chloro-2-cyano-2-ethylpentanoic acid and ethanol.
Reduction: 5-chloro-2-amino-2-ethylpentanoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-chloro-2-cyano-2-ethylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of Ethyl 5-chloro-2-cyano-2-ethylpentanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-chloro-2-cyano-2-ethylpentanoate can be compared with other ester derivatives such as:
Ethyl 2-chloro-2-cyano-5-oxopentanoate: Similar structure but with a ketone group, leading to different reactivity and applications.
Ethyl 2-cyano-2-pentenoate: Lacks the chlorine atom, resulting in different chemical behavior and uses.
Ethyl acetate: A simpler ester with different physical and chemical properties, commonly used as a solvent.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
52295-74-6 |
|---|---|
Molekularformel |
C10H16ClNO2 |
Molekulargewicht |
217.69 g/mol |
IUPAC-Name |
ethyl 5-chloro-2-cyano-2-ethylpentanoate |
InChI |
InChI=1S/C10H16ClNO2/c1-3-10(8-12,6-5-7-11)9(13)14-4-2/h3-7H2,1-2H3 |
InChI-Schlüssel |
BYFYNRSRKFWVJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCCCl)(C#N)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Benzimidazol-2-amine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14635037.png)
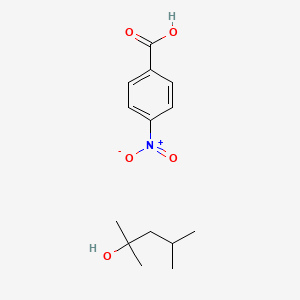


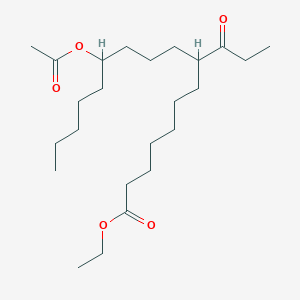
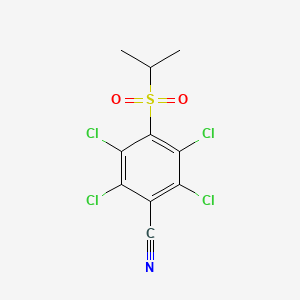

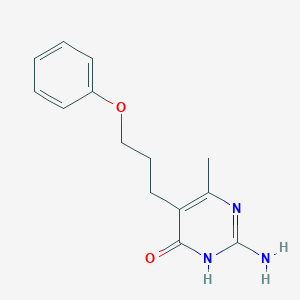
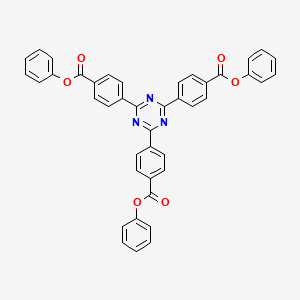
![Bis[(1,3-benzothiazol-2-yl)] carbonotrithioate](/img/structure/B14635099.png)
![1,2,3,4-Tetrachloro-5-[(ethylsulfanyl)methylidene]cyclopenta-1,3-diene](/img/structure/B14635104.png)
![N-[4-(Methanesulfonyl)-2-nitrophenyl]acetamide](/img/structure/B14635111.png)

